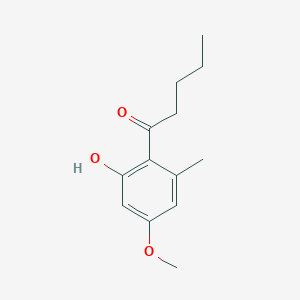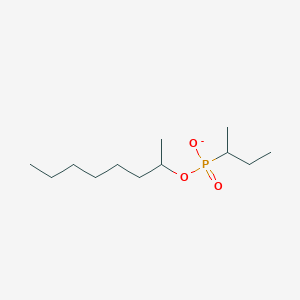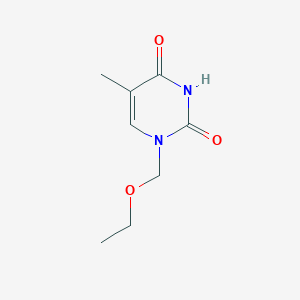
1-(Ethoxymethyl)-5-methylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethoxymethyl)-5-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidinedione family. This compound is characterized by its pyrimidine ring, which is substituted with an ethoxymethyl group at the 1-position and a methyl group at the 5-position. Pyrimidinediones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethoxymethyl)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of 2,4(1H,3H)-pyrimidinedione with ethoxymethyl bromide in the presence of a base such as sodium bicarbonate and a catalytic amount of lithium iodide. The reaction is carried out at temperatures ranging from 50°C to 80°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Ethoxymethyl)-5-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the 1- or 5-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyrimidinediones, which can have different biological activities and properties.
Aplicaciones Científicas De Investigación
1-(Ethoxymethyl)-5-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studies have shown its potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its derivatives are being explored for antiviral and anticancer activities.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(Ethoxymethyl)-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethyl and methyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by fitting into the active site and blocking substrate access, thereby disrupting normal biochemical pathways .
Comparación Con Compuestos Similares
- 1-(Cyclopropylmethyl)-5-isopropyl-2,4(1H,3H)-pyrimidinedione
- 1-(Phenylmethyl)-5-methyl-2,4(1H,3H)-pyrimidinedione
- 1-(Cyclopentenyl)-5-methyl-2,4(1H,3H)-pyrimidinedione
Comparison: 1-(Ethoxymethyl)-5-methylpyrimidine-2,4(1H,3H)-dione is unique due to its ethoxymethyl substitution, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different levels of activity and selectivity towards specific targets, making it a valuable compound for further research and development .
Propiedades
Número CAS |
132774-37-9 |
|---|---|
Fórmula molecular |
C8H12N2O3 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
1-(ethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O3/c1-3-13-5-10-4-6(2)7(11)9-8(10)12/h4H,3,5H2,1-2H3,(H,9,11,12) |
Clave InChI |
AIYBTJYJDFCUSZ-UHFFFAOYSA-N |
SMILES canónico |
CCOCN1C=C(C(=O)NC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-(3-methylphenyl)aniline]](/img/structure/B14269354.png)
![1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene)](/img/structure/B14269356.png)

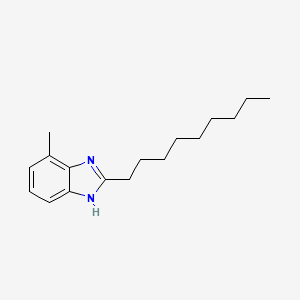
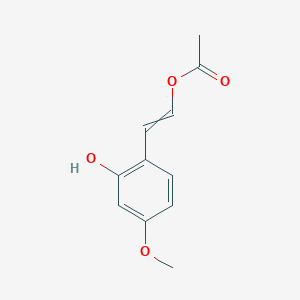

![2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14269383.png)
![3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B14269389.png)

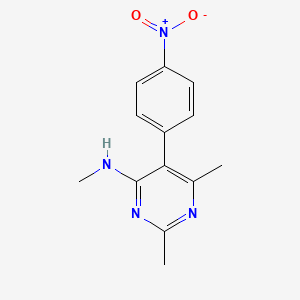
![1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)-](/img/structure/B14269408.png)

